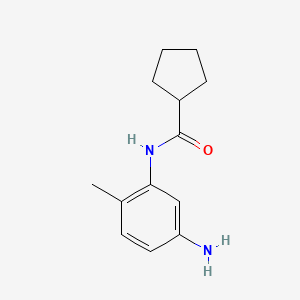

N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide

Description

IUPAC Nomenclature and Systematic Identification

This compound follows systematic International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its complex molecular architecture. The compound bears the Chemical Abstracts Service registry number 926228-27-5, providing definitive identification within chemical databases. The molecular formula C₁₃H₁₈N₂O indicates the presence of thirteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, yielding a molecular weight of 218.29 grams per mole.

The systematic name describes the structural components in hierarchical order, beginning with the cyclopentanecarboxamide core structure and specifying the substitution pattern on the aromatic ring. The 5-amino-2-methylphenyl designation indicates the presence of an amino group at the 5-position and a methyl group at the 2-position of the phenyl ring relative to the amide nitrogen attachment point. The compound also carries the MDL number MFCD09049666 for database cross-referencing.

Additional chemical identifiers include the InChI code 1S/C13H18N2O/c1-9-6-7-11(14)8-12(9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5,14H2,1H3,(H,15,16) and the InChI Key BFFNAMWQYJGZFB-UHFFFAOYSA-N, providing unique structural representations for computational applications. The SMILES notation CC1=C(C=C(C=C1)N)NC(=O)C2CCCC2 offers a linear textual representation of the molecular structure.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 926228-27-5 | |

| Molecular Formula | C₁₃H₁₈N₂O | |

| Molecular Weight | 218.29 g/mol | |

| MDL Number | MFCD09049666 | |

| InChI Key | BFFNAMWQYJGZFB-UHFFFAOYSA-N |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits distinct conformational characteristics derived from its cyclopentane ring system and aromatic substituent. The cyclopentane ring adopts non-planar conformations to minimize ring strain, with the envelope conformation representing the most energetically favorable arrangement. In this conformation, four carbon atoms of the cyclopentane ring lie approximately in the same plane while one carbon atom projects out of this plane, creating the characteristic envelope shape.

The conformational flexibility of the cyclopentane ring system allows for dynamic interconversion between different envelope conformations through pseudorotation. This process involves the sequential displacement of each ring carbon atom from the plane of the other four, creating a continuous conformational exchange at room temperature. The energy barrier for this pseudorotation is relatively low, approximately 0.5 kilocalories per mole, enabling rapid conformational equilibration.

The computed properties indicate two rotatable bonds within the molecular structure, corresponding to the amide bond connecting the cyclopentane and aromatic systems, and the potential rotation around the carbon-nitrogen bond of the amide linkage. The XLogP3 value of 2.1 suggests moderate lipophilicity, while the presence of two hydrogen bond donors and two hydrogen bond acceptors reflects the compound's capacity for intermolecular hydrogen bonding interactions.

The molecular structure contains minimal angle strain compared to smaller cycloalkanes like cyclopropane or cyclobutane. The bond angles in the cyclopentane ring deviate only slightly from the ideal tetrahedral angle of 109.5 degrees, measuring between 102 and 106 degrees in the envelope conformation. This geometric arrangement significantly reduces the overall strain energy compared to planar conformations, which would exhibit substantial torsional strain due to eclipsed carbon-hydrogen bonds.

X-ray Crystallographic Studies and Solid-State Arrangement

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within crystalline this compound. The crystallographic analysis reveals the precise atomic positions, bond lengths, and bond angles that characterize the solid-state structure of this compound. The technique enables determination of the exact molecular geometry and intermolecular packing arrangements within the crystal lattice.

The crystallization process for organic compounds such as this compound requires careful control of solution conditions to obtain diffraction-quality crystals. The formation of suitable crystals depends on achieving optimal nucleation and growth conditions, typically involving gradual reduction of solvent solubility through temperature control or solvent evaporation. The presence of multiple functional groups, including amino, methyl, and amide moieties, influences the intermolecular interactions that govern crystal packing.

The solid-state arrangement likely involves hydrogen bonding networks formed between the amino groups and amide carbonyl oxygens of adjacent molecules. These hydrogen bonds contribute significantly to the stability of the crystal structure and influence the overall packing efficiency within the unit cell. The aromatic rings may also participate in π-π stacking interactions or edge-to-face arrangements, further stabilizing the crystal lattice.

Data collection in X-ray crystallographic studies involves mounting the crystal in an intense X-ray beam and recording the diffraction patterns at multiple orientations. The resulting diffraction data provides information about the electron density distribution throughout the crystal, enabling precise determination of atomic positions and thermal motion parameters. The refinement process involves iterative optimization of the structural model against the experimental diffraction data until convergence is achieved.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound. Proton nuclear magnetic resonance analysis reveals distinct chemical environments for the various hydrogen atoms within the molecule, enabling identification of structural features and conformational behavior. The chemical equivalence of protons determines the number of signals observed in the spectrum, with chemically equivalent hydrogen atoms producing single resonances.

The aromatic region of the proton nuclear magnetic resonance spectrum displays signals corresponding to the substituted phenyl ring protons. The 5-amino-2-methylphenyl substituent generates a characteristic pattern reflecting the substitution pattern and electronic environment of the aromatic system. The methyl group attached to the phenyl ring appears as a singlet at characteristic chemical shift values, while the amino group protons may exhibit broad signals due to rapid exchange with solvent or conformational mobility.

The cyclopentane ring protons contribute multiple signals in the aliphatic region of the spectrum, reflecting the different chemical environments created by the ring conformation and the amide substituent. The ring undergoes rapid pseudorotation at room temperature, leading to averaged signals for ring protons that would otherwise be distinct in static conformations. The carbon attached to the carbonyl group may exhibit distinct coupling patterns due to its unique electronic environment.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the major functional groups present in this compound. The amide carbonyl stretch appears as a strong absorption band in the range of 1650-1680 wavenumbers, while the nitrogen-hydrogen stretches of both the amide and amino groups contribute absorptions in the 3200-3500 wavenumber region. The aromatic carbon-carbon stretches and carbon-hydrogen bending modes provide additional fingerprint information for structural identification.

Ultraviolet-visible spectroscopy probes the electronic transitions within the aromatic system and the extended conjugation involving the amide chromophore. The substituted aniline derivative exhibits characteristic absorption bands resulting from π-π* and n-π* transitions within the aromatic system. The amino group substitution influences the electronic properties of the aromatic ring, potentially shifting absorption maxima and affecting the intensity of electronic transitions. The amide group may contribute additional electronic transitions, particularly involving the carbonyl chromophore and its interaction with the aromatic system through the nitrogen bridge.

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-9-6-7-11(14)8-12(9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5,14H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFNAMWQYJGZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588332 | |

| Record name | N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926228-27-5 | |

| Record name | N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amide Bond Formation via Acid Chloride Intermediate

One of the most common and efficient methods to prepare N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide is through the formation of the acid chloride of cyclopentanecarboxylic acid, followed by reaction with the aromatic amine.

- Cyclopentanecarboxylic acid is converted to its acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions.

- The acid chloride intermediate is then reacted with 5-amino-2-methylaniline in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane.

- A base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

- The reaction is typically carried out at low temperatures (0°C to room temperature) to control the rate and avoid side reactions.

- After completion, the reaction mixture is quenched with water, and the product is isolated by filtration or extraction, followed by purification (e.g., recrystallization).

Example Data from Related Analogous Synthesis:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride formation | Cyclopentanecarboxylic acid + SOCl2, reflux | ~90 | Distillation under vacuum to isolate acid chloride |

| Amide coupling | Acid chloride + 5-amino-2-methylaniline, THF, triethylamine, 0°C to RT, 4-6 h | 80-90 | Stirring under inert atmosphere recommended |

| Work-up and purification | Quench with water, extraction, recrystallization | - | Purity confirmed by HPLC and NMR |

This method is supported by analogous procedures reported for similar amides, such as N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine derivatives, where acid chlorides were prepared and reacted with amines in THF with triethylamine under reflux for several hours, yielding high purity products.

Coupling Using Carbodiimide-Mediated Amide Bond Formation

An alternative method involves the use of carbodiimide coupling agents such as HATU or EDCI in the presence of a base like triethylamine or N,N-diisopropylethylamine (DIPEA).

- Cyclopentanecarboxylic acid is activated in situ by HATU or EDCI in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

- 5-Amino-2-methylaniline is added to the reaction mixture.

- The reaction is stirred at room temperature or slightly elevated temperature (20-40°C) for 12-24 hours.

- The reaction mixture is then diluted with water, and the product is extracted with an organic solvent.

- Purification is achieved by chromatography or recrystallization.

- Avoids the need to isolate the acid chloride intermediate.

- Mild reaction conditions reduce side reactions and decomposition.

Example from Related Amide Synthesis:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Activation and coupling | Cyclopentanecarboxylic acid + HATU + Et3N, DMF, RT, 16 h | 75-85 | Requires careful control of stoichiometry |

| Work-up and purification | Water quench, extraction, flash chromatography | - | Product purity >95% by HPLC |

This method is analogous to the synthesis of 5-amino-N-methylpyridine-2-carboxamide, where HATU and triethylamine in DMF were used to couple carboxylic acid and amine components efficiently.

Alternative Synthetic Routes via Cycloalkanecarboxamide Intermediates

Research on cycloalkanecarboxamide derivatives suggests a multi-step synthetic approach involving:

- Nitration or amination of substituted phenyl precursors.

- Formation of cyclopentanecarboxamide intermediates via reaction with cyclopentanone derivatives.

- Subsequent functional group transformations to introduce the amino and methyl substituents on the aromatic ring.

For example, the synthesis of 1-(arylamino)cycloalkanecarboxamides involves:

- Dissolving the aryl amine in concentrated sulfuric acid.

- Stirring at room temperature for extended periods (up to 48 h).

- Neutralization and isolation of the amide product.

Though this method is more complex and less direct, it provides a route to structurally related compounds and may be adapted for this compound synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Acid chloride intermediate | SOCl2, cyclopentanecarboxylic acid, THF, Et3N, 0°C to RT, 4-6 h | High yield, well-established | 80-90 | Requires handling of acid chlorides |

| Carbodiimide-mediated coupling | HATU or EDCI, DMF, Et3N, RT, 12-24 h | Mild conditions, no acid chloride isolation | 75-85 | Sensitive to moisture, requires purification |

| Cycloalkanecarboxamide intermediates | Concentrated H2SO4, aryl amine, long reaction times | Useful for analog synthesis | 50-90 | Longer reaction times, harsher conditions |

Analytical and Purification Considerations

- Purity of the final compound is typically confirmed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

- Recrystallization from solvents such as ethanol, ethyl acetate, or acetone is commonly used to purify the product.

- Flash chromatography may be necessary if side products or unreacted starting materials are present.

Chemical Reactions Analysis

N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

The compound exhibits a wide range of applications:

Chemistry

- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules, facilitating the development of novel compounds with desired properties.

Biology

- Enzyme Inhibition : Research indicates that N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide can inhibit specific enzymes, which may have implications in metabolic regulation and therapeutic interventions.

- Receptor Binding : The compound's ability to interact with various receptors suggests potential roles in modulating biological pathways.

Medicine

- Therapeutic Potential : Ongoing studies are investigating its efficacy in drug development, particularly for conditions like epilepsy and cancer. Preliminary findings suggest anticonvulsant properties and anticancer activity through mechanisms such as apoptosis induction in tumor cells .

Industry

- Specialty Chemicals Production : The compound is utilized in the manufacturing of specialty chemicals and materials, contributing to advancements in various industrial applications.

Research has identified several biological activities associated with this compound:

- Anticonvulsant Activity : Studies demonstrate that this compound may exhibit significant protection against seizures, outperforming standard anticonvulsants like Phenobarbital in certain models.

- Antitumor Potential : In vitro experiments have shown that it can inhibit the proliferation of cancer cell lines, suggesting mechanisms involving apoptosis and targeted molecular interactions .

- Neuroprotective Effects : Animal studies indicate that it may reduce neuroinflammation and oxidative stress markers, highlighting its potential for treating neurodegenerative diseases.

Anticonvulsant Screening

A study evaluated the anticonvulsant efficacy of this compound alongside other cyclopentane derivatives. Results indicated lower ED50 values compared to standard treatments, suggesting enhanced potency in seizure models.

Antitumor Research

In vitro studies demonstrated that this compound inhibited cancer cell proliferation by inducing apoptosis through specific signaling pathways. The findings support further investigation into its use as an anticancer agent .

Neuroprotective Studies

Research involving animal models showed that administration of this compound led to reduced markers of neurotoxicity and inflammation, indicating its potential benefits for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

The closest analog in the provided evidence is N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide (CAS 926250-89-7), which replaces the methyl group with a fluorine atom at the 2-position of the phenyl ring. Key differences include:

Key Observations :

- The methyl group may enhance lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs.

Pharmacokinetic and Pharmacodynamic Considerations

While direct data are unavailable, substituent trends in aromatic amides suggest:

- Metabolic Stability : Fluorine substitution often reduces oxidative metabolism (via cytochrome P450 enzymes) compared to methyl groups, extending half-life .

- Binding Affinity : Fluorine’s electronegativity may strengthen hydrogen bonding in target proteins (e.g., kinase ATP-binding pockets), whereas methyl groups could improve hydrophobic interactions.

Biological Activity

N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclopentane ring bonded to a phenyl group with an amino substitution. Its molecular formula is , and it has a molecular weight of approximately 192.26 g/mol. The presence of the amino group allows for potential interactions with various biological macromolecules, influencing its biological activity.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The compound can bind to target proteins, modulating their activity through various pathways:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

- Receptor Binding : The compound can interact with receptors, potentially altering signal transduction pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticonvulsant Activity : Preliminary studies suggest that this compound may exhibit anticonvulsant properties, similar to other compounds in its class. For instance, compounds structurally related to cyclopentane derivatives have shown significant efficacy in seizure models .

- Antitumor Potential : There is ongoing research into the anticancer properties of this compound, particularly its ability to inhibit tumor growth through targeted molecular interactions .

- Neuroprotective Effects : Studies indicate that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

Table 1: Comparison of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticonvulsant | Significant protection in seizure models | |

| Antitumor | Inhibition of tumor cell proliferation | |

| Neuroprotective | Reduction in neurotoxicity |

| Mechanism | Description | Implication |

|---|---|---|

| Enzyme Inhibition | Binds to key metabolic enzymes | Potential therapeutic applications |

| Receptor Interaction | Modulates receptor activity | Impacts various signaling pathways |

Case Studies

- Anticonvulsant Screening : A study evaluated the anticonvulsant efficacy of this compound alongside other cyclopentane derivatives. The results indicated that certain derivatives exhibited ED50 values significantly lower than standard anticonvulsants like Phenobarbital, suggesting enhanced potency .

- Antitumor Research : In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines by inducing apoptosis through specific signaling pathways .

- Neuroprotective Studies : Research involving animal models showed that administration of this compound resulted in reduced markers of neuroinflammation and oxidative stress, indicating potential benefits for neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide derivatives?

- Answer: Synthesis typically involves coupling cyclopentanecarboxamide precursors with substituted hydrazines or aromatic amines under controlled conditions. For example, derivatives of cyclopentanecarboxamide have been synthesized via reactions with hydrazine derivatives (e.g., phenoxyacetyl hydrazine, benzoyl hydrazine) in yields ranging from 53% to 66%, depending on substituent reactivity and reaction optimization (e.g., solvent polarity, temperature, and catalyst use) . Purification often involves recrystallization or column chromatography to isolate products with high purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Answer: Key techniques include:

- 1H NMR and LC-MS : To confirm molecular structure, purity, and functional group integrity. For example, cyclopentanecarboxamide derivatives in were validated using these methods .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in a related cyclopentanecarboxamide compound (e.g., O–H⋯O hydrogen bonds forming 1D chains) .

- Elemental analysis : Validates empirical formulas by comparing experimental and theoretical C/H/N/S percentages .

Q. How can researchers determine physicochemical properties (e.g., solubility, stability) of this compound?

- Answer: Experimental methods include:

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition points.

- HPLC/UPLC : Quantifies solubility in various solvents.

- Computational tools : Predict logP, PSA, and hydrophobicity using software like Molinspiration or ACD/Labs. For related compounds (e.g., N-(4-fluorophenyl)cyclopentanecarboxamide), properties such as logP (2.1) and PSA (46.2 Ų) were calculated .

Advanced Research Questions

Q. How can structural discrepancies between spectroscopic data and computational models be resolved?

- Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. Strategies include:

- High-resolution crystallography : Refine structural models using programs like SHELXL (e.g., achieved R-factor = 0.060 for a cyclopentanecarboxamide analog) .

- DFT calculations : Compare optimized geometries with experimental NMR/X-ray data to identify conformational flexibility .

Q. What experimental design considerations improve synthetic yield for derivatives with complex substituents?

- Answer: Factors include:

- Substituent electronic effects : Electron-withdrawing groups on the phenyl ring may reduce nucleophilicity, requiring activating agents (e.g., EDCI, HOBt).

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, as seen in ’s synthesis of hydrazine-carboxamide hybrids .

- Catalyst optimization : Palladium-based catalysts or enzyme-mediated reactions improve selectivity for challenging couplings.

Q. How can researchers investigate metabolic pathways or biotransformation products of this compound?

- Answer: Methodologies include:

- Radiolabeled tracing : Incorporate 14C/3H isotopes to track metabolic fate in vivo.

- LC-MS/MS : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation), as applied in ’s study of a structurally similar cyclopentanecarboxamide .

- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms to predict drug-drug interactions.

Q. What strategies address contradictions in bioactivity data across different assay systems?

- Answer: Potential approaches:

- Orthogonal assays : Validate results using both cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) platforms.

- Proteomic profiling : Identify off-target effects that may explain variability.

- Structural-activity relationships (SAR) : Corrogate substituent effects with activity trends (e.g., ’s derivatives showed varying bioactivity based on hydrazine substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.